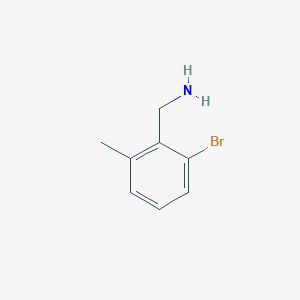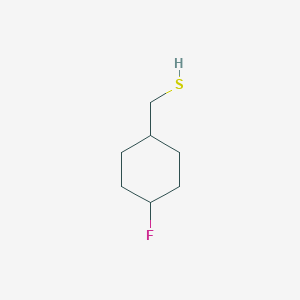
(4-Fluorocyclohexyl)methanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Fluorocyclohexyl)methanethiol is an organosulfur compound characterized by the presence of a fluorine atom on the cyclohexyl ring and a thiol group attached to the methylene carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorocyclohexyl)methanethiol typically involves the introduction of a thiol group to a fluorocyclohexyl precursor. One common method is the thiolation of (4-Fluorocyclohexyl)methanol using hydrogen sulfide (H₂S) in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale thiolation processes using optimized catalysts and reaction conditions. The sol-gel precipitation method is often employed to prepare catalysts with larger surface areas and better dispersion of active species, leading to higher reaction efficiency .
化学反応の分析
Types of Reactions
(4-Fluorocyclohexyl)methanethiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents such as hydrogen peroxide (H₂O₂) or iodine (I₂).
Reduction: Reduction of disulfides back to thiols can be achieved using reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH₄).
Substitution: Thiols can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), iodine (I₂)
Reduction: Dithiothreitol (DTT), sodium borohydride (NaBH₄)
Substitution: Alkyl halides
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Thioethers
科学的研究の応用
(4-Fluorocyclohexyl)methanethiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential role in biological systems and interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Fluorocyclohexyl)methanethiol involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function and activity. This interaction can affect various biochemical pathways and processes .
類似化合物との比較
Similar Compounds
Methanethiol: A simpler thiol compound with a single carbon atom.
Ethanethiol: A thiol compound with two carbon atoms.
(4-Fluorocyclohexyl)methanol: A related compound with a hydroxyl group instead of a thiol group.
Uniqueness
(4-Fluorocyclohexyl)methanethiol is unique due to the presence of both a fluorine atom and a thiol group on the cyclohexyl ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological molecules.
特性
分子式 |
C7H13FS |
|---|---|
分子量 |
148.24 g/mol |
IUPAC名 |
(4-fluorocyclohexyl)methanethiol |
InChI |
InChI=1S/C7H13FS/c8-7-3-1-6(5-9)2-4-7/h6-7,9H,1-5H2 |
InChIキー |
VFWCVCYAXABBEQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1CS)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


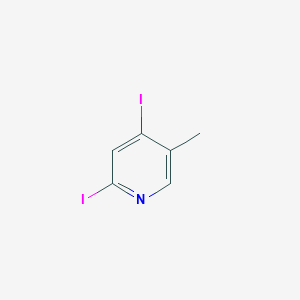
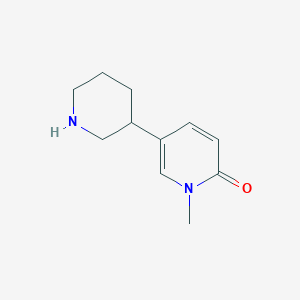
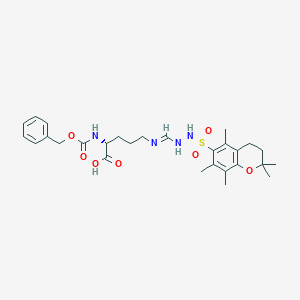
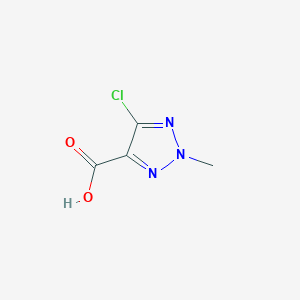
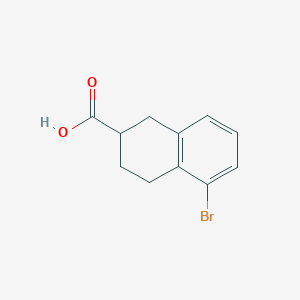
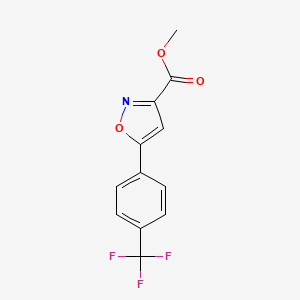
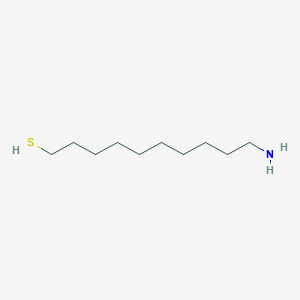
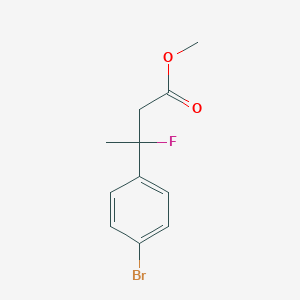
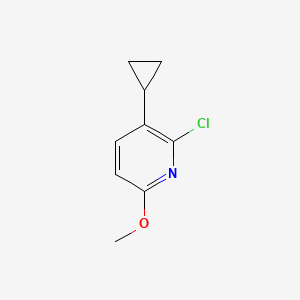
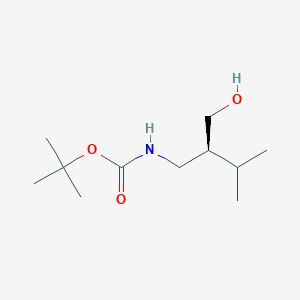
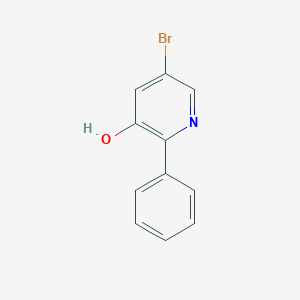
![N1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine](/img/structure/B12966134.png)
![2-Bromo-6,7-dichlorobenzo[d]thiazole](/img/structure/B12966139.png)
